molecular formula C12H9FO3S B6374423 Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261918-43-7

Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6374423
CAS No.: 1261918-43-7
M. Wt: 252.26 g/mol
InChI Key: HQGWLGOVXXTXGV-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate, can be achieved through various synthetic routes. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds or 1,4-dicarbonyl compounds . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial growth . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Properties

IUPAC Name

methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S/c1-16-12(15)11-5-8(6-17-11)7-2-3-10(14)9(13)4-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWLGOVXXTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684404
Record name Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-43-7
Record name 2-Thiophenecarboxylic acid, 4-(3-fluoro-4-hydroxyphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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